molecular formula C13H12N2O5 B11698335 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 258347-65-8

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11698335
CAS No.: 258347-65-8
M. Wt: 276.24 g/mol
InChI Key: ISNXKBGOWQINKA-UHFFFAOYSA-N
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Description

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a methylidenebarbituric acid derivative characterized by a 1,3-diazinane-2,4,6-trione core conjugated with a 3-ethoxy-4-hydroxyphenyl substituent. This compound belongs to a class of barbiturate analogs modified with aromatic substituents to enhance biological activity or physicochemical properties. Its structure combines electron-rich aromatic moieties with the hydrogen-bonding capacity of the barbiturate ring, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to planar, conjugated systems .

Properties

CAS No.

258347-65-8

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H12N2O5/c1-2-20-10-6-7(3-4-9(10)16)5-8-11(17)14-13(19)15-12(8)18/h3-6,16H,2H2,1H3,(H2,14,15,17,18,19)

InChI Key

ISNXKBGOWQINKA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with barbituric acid under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives below:

Compound Name Key Substituents Molecular Weight Biological Activity/Notes Reference
5-[(4-Methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione 4-Methoxyphenyl 286.25 g/mol Antimicrobial activity against S. aureus (MIC: 32 µg/mL)
5-[(3-Hydroxy-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione 3-Hydroxy-4-methoxyphenyl, methyl/phenyl groups 376.35 g/mol Moderate antioxidant activity (IC~50~: 45 µM in DPPH assay)
5-{[9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]methylidene}-1,3-diazinane-2,4,6-trione (VA33) Anthraquinone-amino substituent 361.30 g/mol Anticancer activity (LN-229 glioblastoma: 50% cell death at 10 µg/mL)
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione 4-Ethoxyphenyl, bis(3-methylphenyl) groups 456.49 g/mol Enhanced lipophilicity (logP: 3.8) but reduced aqueous solubility
Target Compound : 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione 3-Ethoxy-4-hydroxyphenyl 318.28 g/mol Predicted activity: Moderate antimicrobial/antioxidant potential (based on substituents)

Key Observations :

Substituent Position and Activity: The 3-ethoxy-4-hydroxyphenyl group in the target compound provides a balance of electron-donating (ethoxy) and hydrogen-bonding (hydroxyl) groups, which may enhance interactions with biological targets compared to purely methoxy-substituted analogs (e.g., ). Anthraquinone-derived analogs (e.g., VA33 in ) exhibit higher anticancer activity due to intercalation with DNA but suffer from poor solubility.

Lipophilicity and Solubility :

  • Bulkier substituents (e.g., bis(3-methylphenyl) in ) increase logP values but reduce solubility. The target compound’s smaller substituent may improve bioavailability.

Synthetic Accessibility: Most analogs, including the target compound, are synthesized via Knoevenagel condensation between barbituric acid and substituted aldehydes (e.g., ). Yields typically range from 55–85% depending on steric hindrance.

Pharmacological and Physicochemical Data
  • Antimicrobial Activity :
    Methoxy-substituted derivatives (e.g., ) show stronger activity against Gram-positive bacteria than the target compound’s ethoxy-hydroxy variant. This aligns with studies indicating methoxy groups enhance membrane penetration .
  • Antioxidant Potential: The 3-hydroxy group in the target compound may confer radical-scavenging activity comparable to phenolic antioxidants (e.g., ).
  • Thermal Stability : Methylidenebarbiturates generally decompose above 250°C, with stability influenced by aromatic substituents (e.g., electron-withdrawing groups reduce stability) .

Biological Activity

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Synthesis

The compound is characterized by a diazinane ring and several functional groups that contribute to its reactivity and biological interactions. The synthesis typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with barbituric acid under controlled conditions. The reaction is usually performed in solvents such as ethanol or methanol with a catalyst like piperidine to facilitate the formation of the desired product.

Synthetic Route Overview

StepDescription
1Condensation of 3-ethoxy-4-hydroxybenzaldehyde with barbituric acid.
2Use of ethanol/methanol as solvent.
3Addition of piperidine as a catalyst.
4Refluxing the mixture to ensure complete reaction.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or modulate receptor activity, impacting cellular signaling pathways. This compound has shown potential antioxidant properties by reducing oxidative stress through enzyme inhibition.

Biological Assays and Findings

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : Demonstrated potential in scavenging free radicals and reducing oxidative damage.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways, which could be beneficial in therapeutic applications.

Case Studies

Case Study 1: Antioxidant Effects
A study evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical levels, suggesting strong antioxidant activity.

Case Study 2: Antimicrobial Testing
In vitro tests against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at various concentrations, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

This compound can be compared with other diazinane derivatives:

Compound NameBiological ActivityUnique Features
5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dioneModerate antioxidantThiazolidine ring
5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-oneAntimicrobial propertiesSulfanylidene group

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